2-(6-Methoxy-1-oxo-3,4-dihydronaphthalen-2(1H)-ylidene)acetic acid
Description
2-(6-Methoxy-1-oxo-3,4-dihydronaphthalen-2(1H)-ylidene)acetic acid is a naphthalene-derived compound featuring a conjugated enone system and a methoxy substituent at the 6-position. The presence of the electron-donating methoxy group and the electron-withdrawing ketone moiety influences its electronic properties and reactivity .
Properties
IUPAC Name |
2-(6-methoxy-1-oxo-3,4-dihydronaphthalen-2-ylidene)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O4/c1-17-10-4-5-11-8(6-10)2-3-9(13(11)16)7-12(14)15/h4-7H,2-3H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAHPIJDPKFYPDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CC(=O)O)CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401164675 | |
| Record name | 2-(3,4-Dihydro-6-methoxy-1-oxo-2(1H)-naphthalenylidene)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401164675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13587-70-7 | |
| Record name | 2-(3,4-Dihydro-6-methoxy-1-oxo-2(1H)-naphthalenylidene)acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13587-70-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3,4-Dihydro-6-methoxy-1-oxo-2(1H)-naphthalenylidene)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401164675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 2-(6-Methoxy-1-oxo-3,4-dihydronaphthalen-2(1H)-ylidene)acetic acid typically involves starting materials such as methoxybenzaldehyde and naphthaldehyde. Key steps in the synthetic route include condensation reactions followed by oxidation processes to introduce the desired functional groups under controlled conditions.
Industrial Production Methods: : While specific industrial methods may vary, large-scale production likely follows similar principles with optimization for yield and purity. Advanced techniques such as catalytic hydrogenation and high-temperature reactions may be employed to achieve efficient synthesis.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The methoxy and keto groups can undergo oxidation reactions, often leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: : Reduction reactions may target the keto group, converting it to a hydroxyl group under mild conditions using reducing agents like sodium borohydride.
Substitution: : The aromatic ring in the compound can participate in electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: : Reagents such as potassium permanganate or chromium trioxide in acidic media.
Reduction: : Sodium borohydride or lithium aluminum hydride.
Substitution: : Halogens, nitric acid, or sulfuric acid in controlled conditions.
Major Products Formed
Oxidation: : Carboxylic acids and ketones.
Reduction: : Alcohol derivatives.
Substitution: : Halogenated or nitrated naphthalenes.
Scientific Research Applications
Anticancer Activity
One of the most promising applications of 2-(6-Methoxy-1-oxo-3,4-dihydronaphthalen-2(1H)-ylidene)acetic acid is in the development of anticancer agents. Recent studies have demonstrated its potential as a cytotoxic agent against various cancer cell lines, particularly breast cancer cells (MCF-7).
A study conducted by Sarhan et al. synthesized a series of dihydronaphthalene derivatives starting from 6-methoxy-1-tetralone. The synthesized compounds were evaluated for their cytotoxicity against MCF-7 cells. Notably, several derivatives exhibited potent cytotoxic activities with IC50 values significantly lower than that of the standard drug Staurosporine, indicating their potential as effective anticancer agents .
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of 6-methoxy-tetralone with various reagents to form derivatives that can enhance its biological activity. The synthesis process can yield several derivatives that may possess varying degrees of biological activity, allowing for a structure-activity relationship (SAR) analysis to optimize efficacy .
Cytotoxic Evaluation
In the aforementioned study by Sarhan et al., eleven synthesized compounds were tested against MCF-7 cells. The results indicated that compounds derived from this compound showed promising cytotoxic effects:
| Compound | IC50 (μM) | Comparison to Staurosporine |
|---|---|---|
| 5a | 0.93 ± 0.02 | More potent |
| 5d | 1.76 ± 0.04 | More potent |
| 5e | 2.36 ± 0.06 | More potent |
| 10 | 2.83 ± 0.07 | More potent |
| 3d | 3.73 ± 0.09 | More potent |
| Staurosporine | 6.08 ± 0.15 | Reference drug |
The study concluded that these compounds not only exhibited high potency against cancer cells but also demonstrated favorable safety profiles when tested on normal epithelial breast cells (MCF10A), suggesting their potential for therapeutic use with reduced toxicity .
Mechanism of Action
Molecular Targets and Pathways: : The compound's mechanism of action depends on its interaction with specific molecular targets, such as enzymes or receptors. By binding to these targets, it can modulate biological processes, influencing pathways like signal transduction or metabolic regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Naphthalene Core
(Z)-2-(1-Oxo-4-(4-(Trifluoromethyl)phenylcarbamoyl)-3,4-dihydronaphthalen-2(1H)-ylidene)acetic Acid (Compound 6 in )
- Key Differences : Incorporates a trifluoromethylphenylcarbamoyl group at position 3.
- This compound demonstrated inhibitory activity against STAT3, a cancer-related transcription factor, suggesting that substituents at position 4 can modulate bioactivity .
2-(5-Hydroxy-6-Methoxynaphthalen-1-yl)acetic Acid ()
- Key Differences : Hydroxy and methoxy groups are positioned at 5 and 6 on a fully aromatic naphthalene.
- Impact: The hydroxyl group increases polarity and hydrogen-bonding capacity, which may enhance solubility compared to the partially saturated target compound.
Ethyl 2-(6-Hydroxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate ()
Functional Group Modifications
[2-(1,4-Dimethyl-5,6,7,8-tetrahydro-naphthalen-2-yl)-1-hydroxy-cyclohexyl]-acetic Acid ()
- Key Differences: Incorporates a cyclohexanol ring and dimethyl substituents on the tetrahydronaphthalene.
- However, the hydroxyl group may facilitate interactions with polar residues in enzymes .
2-(6-Methyl-1H-indol-3-yl)acetic Acid ()
- Key Differences : Replaces the naphthalene core with an indole heterocycle.
- Impact : The indole nitrogen enhances hydrogen-bonding and π-stacking capabilities, which could improve interactions with biological receptors. This structural variation highlights the importance of aromatic system choice in drug design .
Physicochemical and Spectroscopic Properties
*Calculated based on structural analogs.
Research Implications
- Pharmaceutical Applications: The target compound’s enone system and methoxy group make it a candidate for kinase inhibition, similar to STAT3-targeting analogs .
- Material Science : Conjugated systems could be explored for organic electronics, though solubility may require ester derivatives .
Biological Activity
2-(6-Methoxy-1-oxo-3,4-dihydronaphthalen-2(1H)-ylidene)acetic acid, with the CAS number 13587-70-7, is a compound derived from naphthalene that exhibits significant biological properties. This article reviews its synthesis, characterization, and biological activities, particularly focusing on its cytotoxic effects against various cancer cell lines.
Chemical Structure and Synthesis
The compound features a complex structure that includes a naphthalene ring and a methoxy group. Its synthesis typically involves the Knoevenagel condensation reaction between 6-methoxy-1-tetralone and glyoxylic acid, catalyzed by sulfuric acid. The optimal reaction conditions yield a high purity product, characterized through various spectroscopic methods including FTIR and NMR.
Cytotoxicity
Recent studies have highlighted the cytotoxic potential of this compound against several cancer cell lines. Notably, it has shown potent activity against MCF-7 human breast adenocarcinoma cells. The following table summarizes the IC50 values of various derivatives including this compound:
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| 5a | MCF-7 | 0.93 ± 0.02 | |
| 5d | MCF-7 | 1.76 ± 0.04 | |
| 5e | MCF-7 | 2.36 ± 0.06 | |
| 10 | MCF-7 | 2.83 ± 0.07 | |
| 3d | MCF-7 | 3.73 ± 0.09 | |
| Saturosporin | MCF-7 | 6.08 ± 0.15 |
These results indicate that compounds derived from this structure are more effective than conventional treatments like Doxorubicin.
The mechanism by which these compounds exert their cytotoxic effects has been linked to the induction of apoptosis in cancer cells. Studies have reported significant alterations in the expression of apoptosis-associated proteins such as Bcl-2 and Bax when treated with these compounds, suggesting a pathway that promotes cell death in malignant cells while maintaining safety profiles in normal cells.
Case Studies
A notable case study involved the evaluation of a series of dihydronaphthalene derivatives where the lead compound demonstrated an approximately 18-fold increased safety towards normal epithelial breast cells (MCF10A) compared to Saturosporin, indicating a promising therapeutic window for further development.
Additional Biological Activities
Beyond cytotoxicity, compounds related to this compound have also exhibited:
- Antimicrobial Activity: Effective against various bacterial strains.
- Anti-inflammatory Properties: Reduction in inflammation markers in vitro.
- Antioxidant Effects: Scavenging free radicals and reducing oxidative stress.
Q & A
Q. What are the common synthetic routes for preparing 2-(6-Methoxy-1-oxo-3,4-dihydronaphthalen-2(1H)-ylidene)acetic acid, and what are the critical reaction parameters?
Methodology:
- Mannich reaction or hydantoin-based synthesis (modified from α-amino acid derivatives) can be employed. For example, intermediate hydantoins derived from hydroxy/methoxy-naphthaldehydes are hydrolyzed under alkaline conditions (e.g., NaOH reflux) to yield carboxylic acid derivatives .
- Z/E isomer control : Reaction temperature (e.g., 100–120°C) and solvent polarity influence the stereochemical outcome of the conjugated double bond .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or crystallization (acetic acid as a solvent) improves yield and purity .
Q. How is the structure of this compound validated experimentally?
Methodology:
- Single-crystal X-ray diffraction : Resolves bond lengths, angles, and confirms the Z/E configuration of the exocyclic double bond. For example, analogous naphthalenone derivatives show mean C–C bond lengths of ~1.48 Å and dihedral angles <5° .
- Spectroscopic techniques :
Q. What are the key physicochemical properties relevant to its stability in experimental settings?
Methodology:
- Solubility : Sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, THF) due to the carboxylic acid and conjugated ketone groups .
- pH sensitivity : The carboxylic acid group (pKa ~3–4) protonates under acidic conditions, affecting solubility and reactivity .
- Thermal stability : Decomposes above 200°C, as observed in thermogravimetric analysis (TGA) of structurally similar compounds .
Advanced Research Questions
Q. How does the electronic structure of the conjugated dienone system influence its reactivity in nucleophilic additions?
Methodology:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic/nucleophilic attack. The α,β-unsaturated ketone system exhibits a LUMO localized on the carbonyl carbon, favoring Michael additions .
- Kinetic studies : Monitor reaction rates with varying nucleophiles (e.g., amines, thiols) under controlled conditions (e.g., DMF, 25–60°C). Rate constants correlate with LUMO energy levels .
Q. What are the challenges in resolving data contradictions between experimental and computational studies on its tautomeric forms?
Methodology:
- Tautomer equilibria : Use NMR titration (e.g., in DMSO-d6 with D2O exchange) to quantify keto-enol ratios. Computational models (e.g., Gaussian 09) may underestimate solvent effects, leading to discrepancies .
- X-ray vs. DFT : Crystal packing forces stabilize specific tautomers (e.g., keto form), whereas gas-phase DFT calculations favor enol forms. Compare lattice energies and solvation models to reconcile differences .
Q. What strategies optimize its bioactivity in structure-activity relationship (SAR) studies?
Methodology:
- Derivatization : Modify the methoxy group (e.g., replace with halogens or alkyl chains) to alter lipophilicity (logP) and membrane permeability. Test cytotoxicity via MTT assays .
- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify interactions with target proteins (e.g., kinases, GPCRs). The conjugated dienone system often acts as a Michael acceptor in covalent inhibition .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
